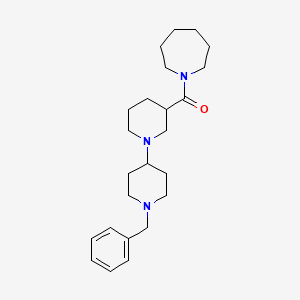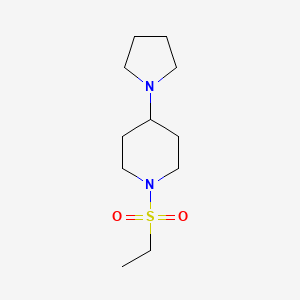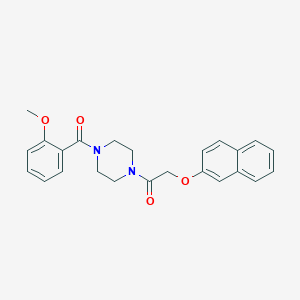
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a 4-chlorophenyl group, a 5-bromofuran moiety, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the furan ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-substituted furan-2-carboxylates.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 5-bromofuran-2-carboxylate.
Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoethyl 5-bromofuran-2,5-dicarboxylate.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl furan-2-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 5-chlorofuran-2-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 5-methylfuran-2-carboxylate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the presence of both a bromine atom in the furan ring and a 4-chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H8BrClO4 |
|---|---|
Molecular Weight |
343.55 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H8BrClO4/c14-12-6-5-11(19-12)13(17)18-7-10(16)8-1-3-9(15)4-2-8/h1-6H,7H2 |
InChI Key |
CQQMPUKHSYDTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885556.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)

![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)

![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10885580.png)

![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)

![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885616.png)
![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)

